2-(Bromomethyl)-6-phenyloxane
Description
2-(Bromomethyl)-6-phenyloxane is a brominated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a bromomethyl group at position 2 and a phenyl group at position 6. The bromomethyl group acts as a reactive alkylating agent, making this compound valuable in organic synthesis, particularly in pharmaceutical intermediates.
Properties
IUPAC Name |
2-(bromomethyl)-6-phenyloxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVIOHLTPDFIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2=CC=CC=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Bromomethylation of 6-phenyloxane:
Starting Material: 6-phenyloxane
Reagents: N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)
Conditions: The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures (around 70-80°C) to facilitate the formation of the bromomethyl group.
-
Industrial Production Methods:
- Industrial production of 2-(Bromomethyl)-6-phenyloxane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, reagent addition, and reaction time is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Products: Substituted oxanes where the bromine atom is replaced by the nucleophile.
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Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Reactions are usually performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the oxane ring, potentially leading to the formation of carboxylic acids or ketones.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduced forms of the oxane ring, possibly leading to alcohols or alkanes.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2-(Bromomethyl)-6-phenyloxane is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The bromomethyl group can be used to attach the oxane ring to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s reactivity makes it a valuable intermediate in the synthesis of potential therapeutic agents.
Industry:
Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that enhance material properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-phenyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon attached to the bromine atom, leading to the formation of new bonds. The phenyl group can also influence the reactivity and stability of the compound through resonance and inductive effects.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 4-(Bromomethyl)oxane
- Structure : Bromomethyl group at position 4 of the oxane ring.
- Application : Used in synthesizing TC-1698 and TC-1709, bicyclic amines with high affinity for the α4β2 nicotinic acetylcholine receptor (Ki = 0.78 nM and 2.5 nM, respectively) .
- Key Difference : The position of the bromomethyl group (C2 vs. C4) alters steric and electronic environments, impacting reactivity in alkylation reactions.
(b) (Bromomethyl)cyclohexane
- Structure: Bromomethyl-substituted cyclohexane (non-heterocyclic).
- Properties : Molecular weight = 177.08 g/mol; CAS 2550-36-8. Simpler structure lacking the oxygen atom and phenyl group, leading to lower polarity .
- Application : General chemical intermediate; safety protocols emphasize handling precautions due to toxicity .
(c) 2-(Bromomethyl)-6-chloroquinoxaline
- Structure: Quinoxaline core with bromomethyl and chloro substituents.
- Properties: Molecular weight = 257.51 g/mol; CAS 32601-89-1. The heteroaromatic quinoxaline ring contrasts with the oxane system, offering distinct electronic properties for nucleophilic substitution .
(d) Bromomethyl-Substituted Pyrazolones (e.g., 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one)
- Structure : Dual bromine substitution on a pyrazolone ring.
- Synthesis : Prepared via bromination and alkylation; LC/MS data (m/z 381 [M+H]+) indicates fragmentation patterns distinct from oxane derivatives .
Physicochemical Properties
*Calculated molecular weight based on formula; experimental data unavailable in evidence.
Biological Activity
2-(Bromomethyl)-6-phenyloxane is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C10H11BrO
- Molecular Weight : 227.1 g/mol
- CAS Number : 1864299-18-2
The compound features a bromomethyl group attached to a phenyloxane structure, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with bromomethyl groups can exhibit significant antimicrobial properties. A study conducted on several brominated compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM .
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reactive intermediates that interact with cellular macromolecules. This interaction can lead to disruption of DNA synthesis and function, particularly in rapidly dividing cells such as bacteria and cancer cells .
Case Studies
-
Antimicrobial Efficacy Study
- A comparative study evaluated the antimicrobial activity of various halogenated compounds, including this compound. The results indicated that the presence of the bromomethyl group significantly enhanced the antimicrobial potency compared to non-brominated analogs .
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Anticancer Research
- A study investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
